Ethanesulfonic acid chemical properties and structure
Ethanesulfonic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanesulfonic acid (ESA), a member of the alkanesulfonic acid family, is a strong organic acid with the chemical formula CH₃CH₂SO₃H.[1][2] While not naturally occurring, it serves as a crucial intermediate and catalyst in a variety of chemical processes, including pharmaceutical manufacturing, polymer chemistry, and electroplating.[1][2] Its conjugate base, ethanesulfonate (B1225610) (esilate), is also utilized in pharmaceutical formulations. This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for ethanesulfonic acid, tailored for a technical audience.
Chemical and Physical Properties
Ethanesulfonic acid is a colorless to light yellow, viscous liquid at room temperature, known for its hygroscopic nature.[1][2] It is highly soluble in water. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₃S | [1][3] |
| Molecular Weight | 110.13 g/mol | [1][3] |
| CAS Number | 594-45-6 | [1][3] |
| Melting Point | -17 °C | [4] |
| Boiling Point | 123 °C at 0.01 mmHg | [4] |
| Density | 1.35 g/mL at 25 °C | [4] |
| pKa | -1.68 | [1] |
| Refractive Index (n20/D) | 1.434 | [4] |
| Solubility | Soluble in water | [4] |
Structure and Spectroscopic Data
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum of ethanesulfonic acid in CDCl₃ typically exhibits two main signals.
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A triplet corresponding to the methyl (CH₃) protons.
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A quartet corresponding to the methylene (B1212753) (CH₂) protons, deshielded by the adjacent electron-withdrawing sulfonic acid group.
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A broad singlet for the acidic proton of the sulfonic acid group, the chemical shift of which can be highly variable and dependent on concentration and solvent.[5]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show two signals corresponding to the two carbon atoms of the ethyl group.
-
The methylene carbon (CH₂) directly attached to the sulfur atom will be significantly deshielded and appear at a higher chemical shift.
-
The methyl carbon (CH₃) will appear at a lower chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum of ethanesulfonic acid displays characteristic absorption bands for its functional groups.
-
O-H stretch: A very broad and strong band, characteristic of the hydrogen-bonded hydroxyl group in the sulfonic acid.
-
C-H stretch: Bands corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups.
-
S=O stretch: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group.
-
S-O stretch: A strong band associated with the sulfur-oxygen single bond.[6]
Mass Spectrometry: While a mass spectrum for ethanesulfonic acid was not directly found, the electron ionization mass spectrum of its methyl ester, methyl ethanesulfonate, provides insight into potential fragmentation patterns. Key fragments would likely arise from:
-
Loss of the ethyl group.
-
Loss of the methoxy (B1213986) group.
-
Cleavage of the C-S bond.
Experimental Protocols
Synthesis of Ethanesulfonic Acid
A common laboratory synthesis of ethanesulfonic acid involves the oxidation of a suitable starting material. One established method is the oxidation of diethyl disulfide.
Methodology:
-
To a glass reactor equipped with a reflux condenser, a sample inlet, an internal cooler, and a stirring device, add a 60% hydrogen peroxide solution.
-
Slowly add diethyl disulfide to the hydrogen peroxide solution over a period of approximately 150 minutes while maintaining the reaction temperature at 45°C. This can be achieved by circulating cooling water through the condenser.
-
After the addition is complete, maintain the reaction mixture at 75°C for 2 hours.
-
The resulting product is an aqueous solution of ethanesulfonic acid.[4]
Another classical synthesis route starts from ethyl iodide and ammonium (B1175870) sulfite (B76179).
Methodology:
-
Boil a mixture of ethyl iodide and a solution of crystallized ammonium sulfite in water under reflux for approximately 6 hours, or until the mixture becomes a single solution.
-
Add additional water and boil the solution with lead oxide to expel all ammonia. This forms the lead salt of ethanesulfonic acid and lead iodide.
-
Filter the cooled solution to remove the lead iodide precipitate.
-
Pass hydrogen sulfide (B99878) gas through the filtrate to precipitate lead sulfide from the decomposition of the lead ethanesulfonate.
-
Filter off the lead sulfide.
-
Neutralize the filtrate with an excess of barium carbonate.
-
Filter the solution and evaporate the filtrate containing barium ethanesulfonate to obtain the salt, which can then be converted to the free acid.[9]
Analytical Methods
Titrimetric Analysis: The concentration of ethanesulfonic acid in a solution can be determined by a standard acid-base titration.
Methodology:
-
Accurately weigh a sample of ethanesulfonic acid and dissolve it in a known volume of distilled water.
-
Add a few drops of a suitable indicator, such as phenolphthalein.
-
Titrate the solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of a known concentration.
-
The endpoint is reached when the indicator changes color.
-
The concentration of the ethanesulfonic acid can be calculated from the volume of NaOH solution used, its concentration, and the initial volume of the ethanesulfonic acid solution.
Chromatographic Analysis: High-performance liquid chromatography (HPLC) is a common method for the analysis of ethanesulfonic acid.
Methodology:
-
Column: A reverse-phase column, such as a Newcrom R1, can be used.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid, is a suitable mobile phase. For mass spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.
-
Detection: UV detection or mass spectrometry can be employed for the detection and quantification of ethanesulfonic acid.
Logical Workflow for Ethanesulfonic Acid Analysis
The following diagram illustrates a general workflow for the synthesis and analysis of ethanesulfonic acid.
Caption: A logical workflow for the synthesis, analysis, and data interpretation of ethanesulfonic acid.
Safety and Handling
Ethanesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
References
- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Ethanesulfonic acid | C2H6O3S | CID 11668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 594-45-6,Ethanesulfonic acid | lookchem [lookchem.com]
- 5. Ethanesulfonic acid(594-45-6) 1H NMR spectrum [chemicalbook.com]
- 6. Ethanesulfonic acid(594-45-6) IR Spectrum [m.chemicalbook.com]
- 7. Ethanesulfonic acid, methyl ester [webbook.nist.gov]
- 8. Ethanesulfonic acid, methyl ester [webbook.nist.gov]
- 9. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]
